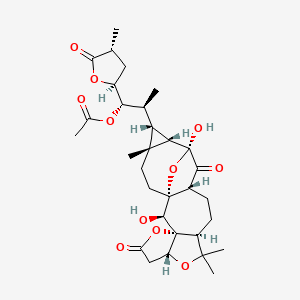

Preschisanartanin B

Description

Properties

Molecular Formula |

C31H42O11 |

|---|---|

Molecular Weight |

590.7 g/mol |

IUPAC Name |

[(1S,2S)-2-[(1R,2S,3S,7R,10S,13R,15S,16S,17R,18R)-2,15-dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]propyl] acetate |

InChI |

InChI=1S/C31H42O11/c1-13-11-17(39-25(13)35)22(38-15(3)32)14(2)21-23-28(21,6)9-10-29-16(24(34)31(23,37)42-29)7-8-18-27(4,5)40-19-12-20(33)41-30(18,19)26(29)36/h13-14,16-19,21-23,26,36-37H,7-12H2,1-6H3/t13-,14+,16+,17+,18+,19-,21-,22+,23+,26+,28-,29-,30-,31+/m1/s1 |

InChI Key |

XVOAOTAZULSEBL-UAALQDDJSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H](OC1=O)[C@H]([C@@H](C)[C@@H]2[C@H]3[C@@]2(CC[C@@]45[C@@H](CC[C@@H]6[C@]7([C@H]4O)[C@@H](CC(=O)O7)OC6(C)C)C(=O)[C@]3(O5)O)C)OC(=O)C |

Canonical SMILES |

CC1CC(OC1=O)C(C(C)C2C3C2(CCC45C(CCC6C(OC7C6(C4O)OC(=O)C7)(C)C)C(=O)C3(O5)O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Isolation of Preschisanartanin B from Schisandra arisanensis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the isolation and characterization of Preschisanartanin B, a preschisanartane-type nortriterpenoid, from the fruits of Schisandra arisanensis. The methodologies and data presented are compiled from the primary scientific literature to ensure accuracy and reproducibility for research and drug development applications.

Introduction

Schisandra arisanensis, a plant endemic to Taiwan, is a rich source of diverse bioactive secondary metabolites. Among these are nortriterpenoids, a class of compounds that have garnered significant interest for their potential therapeutic properties. This compound is a notable example of a preschisanartane-type nortriterpenoid isolated from this plant species. This guide details the experimental procedures for its extraction, purification, and structural elucidation.

Extraction and Isolation Protocol

The isolation of this compound is a multi-step process involving initial solvent extraction, followed by a series of chromatographic separations.

Plant Material and Initial Extraction

The starting material for the isolation is the dried fruit of Schisandra arisanensis. A substantial quantity of the air-dried and powdered fruits is subjected to extraction with acetone (B3395972) at room temperature. This process yields a crude acetone extract which contains a complex mixture of compounds, including this compound.

Chromatographic Purification

The crude extract is subjected to a systematic chromatographic purification workflow to isolate the target compound.

Experimental Workflow for the Isolation of this compound

The detailed steps are as follows:

-

Silica Gel Column Chromatography: The crude acetone extract is first fractionated by column chromatography on a silica gel stationary phase. A gradient elution system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) (EtOAc), is employed. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions showing the presence of compounds with similar TLC profiles to the target are combined and further purified using a Sephadex LH-20 column with methanol (B129727) (MeOH) as the mobile phase. This step is effective in separating compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved by semi-preparative HPLC on a reverse-phase C18 column. An isocratic mobile phase of acetonitrile (B52724) (MeCN) and water is typically used to yield pure this compound.

Quantitative Data

The following table summarizes the quantitative aspects of the isolation process, based on the initial reported isolation.

| Parameter | Value |

| Starting Material | |

| Plant Part | Dried Fruits |

| Initial Weight | 3.5 kg |

| Extraction | |

| Solvent | Acetone |

| Crude Extract Yield | Not Reported |

| Purification | |

| Final Yield of this compound | 12.0 mg |

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of physicochemical measurements and comprehensive spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White Amorphous Powder |

| Optical Rotation | [α]²⁵D +88 (c 0.1, CHCl₃) |

| UV (MeOH) λₘₐₓ (log ε) | 223 (4.03) nm |

| IR (KBr) νₘₐₓ | 3447, 1765, 1699 cm⁻¹ |

| HRESIMS m/z | 519.2357 [M + Na]⁺ (Calcd. for C₂₈H₃₆O₈Na, 519.2308) |

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity (J in Hz) |

| 1 | 1.83, 1.35 | m |

| 2 | 1.70, 1.48 | m |

| 3 | 4.10 | dd (11.5, 4.5) |

| 5 | 2.58 | d (10.0) |

| 6 | 2.21, 1.80 | m |

| 7 | 4.58 | s |

| 9 | 2.55 | d (10.0) |

| 11 | 2.15, 1.55 | m |

| 12 | 2.05, 1.65 | m |

| 15 | 2.75, 2.10 | m |

| 16 | 2.90, 2.25 | m |

| 20 | 2.50 | m |

| 21 | 1.05 | d (7.0) |

| 23 | 1.20 | s |

| 24 | 1.15 | s |

| 25 | 1.10 | s |

| 26 | 1.25 | s |

| 27 | 1.30 | s |

| 28 | 3.70 | s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 38.5 | 15 | 45.2 |

| 2 | 27.8 | 16 | 35.1 |

| 3 | 78.9 | 17 | 175.8 |

| 4 | 42.1 | 18 | 134.5 |

| 5 | 55.4 | 19 | 140.1 |

| 6 | 35.6 | 20 | 34.2 |

| 7 | 82.3 | 21 | 21.5 |

| 8 | 138.9 | 22 | 210.2 |

| 9 | 50.1 | 23 | 28.1 |

| 10 | 37.2 | 24 | 25.9 |

| 11 | 29.7 | 25 | 21.8 |

| 12 | 39.8 | 26 | 22.4 |

| 13 | 48.9 | 27 | 23.1 |

| 14 | 52.3 | 28 | 51.9 |

Conclusion

This technical guide outlines the established methodology for the isolation of this compound from Schisandra arisanensis. The detailed protocols and comprehensive spectroscopic data provide a valuable resource for researchers engaged in natural product chemistry, phytochemistry, and the development of novel therapeutic agents. The presented workflow and data are foundational for further investigation into the biological activities and potential applications of this unique nortriterpenoid.

Unveiling the Molecular Architecture of Preschisanartanin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the chemical structure elucidation of Preschisanartanin B, a preschisanartane-type nortriterpenoid isolated from the fruits of Schisandra arisanensis. The determination of its complex molecular framework was achieved through a comprehensive analysis of spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document details the experimental protocols and presents the quantitative data that were pivotal in establishing the complete structure and relative stereochemistry of this natural product.

Spectroscopic and Physical Data

The structural elucidation of this compound was reliant on the careful analysis of its physical and spectroscopic properties. The compound was isolated as a white powder and its molecular formula was established as C₃₁H₄₂O₁₁ by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Physical and Mass Spectrometry Data

A summary of the key physical and mass spectrometry data for this compound is presented in Table 1.

| Parameter | Value |

| Appearance | White Powder |

| Molecular Formula | C₃₁H₄₂O₁₁ |

| HRESIMS [M+Na]⁺ | m/z 613.2576 (Calculated for C₃₁H₄₂O₁₁Na, 613.2574) |

| Optical Rotation | [α]²⁵D +11.5 (c 0.2, CHCl₃) |

¹H and ¹³C NMR Spectroscopic Data

The structural backbone and functional groups of this compound were pieced together using one- and two-dimensional NMR experiments. The ¹H and ¹³C NMR data, recorded in CDCl₃, are summarized in Table 2. These assignments were confirmed by Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) experiments.

| Position | ¹³C (100 MHz, CDCl₃) δ [ppm] | ¹H (400 MHz, CDCl₃) δ [ppm] (J in Hz) |

| 1 | 40.5 | 1.80, m; 1.65, m |

| 2 | 26.9 | 1.95, m; 1.55, m |

| 3 | 42.1 | 2.15, m |

| 4 | 33.8 | - |

| 5 | 52.5 | 1.40, d (3.6) |

| 6 | 22.5 | 1.90, m; 1.60, m |

| 7 | 35.5 | 2.05, m; 1.85, m |

| 8 | 45.8 | - |

| 9 | 50.2 | - |

| 10 | 38.2 | - |

| 11 | 28.0 | 1.75, m; 1.50, m |

| 12 | 39.8 | 2.30, m; 2.10, m |

| 13 | 47.5 | - |

| 14 | 82.5 | - |

| 15 | 176.8 | - |

| 16 | 34.2 | 2.60, dd (18.4, 6.8) |

| 17 | 48.2 | 2.85, m |

| 18 | 21.5 | 1.05, s |

| 19 | 21.8 | 1.10, s |

| 20 | 41.8 | - |

| 21 | 29.7 | 1.25, s |

| 22 | 70.5 | 4.85, d (8.0) |

| 23 | 170.2 | - |

| 24 | 21.2 | 2.10, s |

| 25 | 28.2 | 1.30, s |

| 26 | 28.2 | 1.35, s |

| 27 | 170.5 | - |

| 28 | 21.0 | 2.05, s |

| 29 | 68.5 | 4.95, q (6.8) |

| 30 | 15.5 | 1.45, d (6.8) |

| OAc | 170.8, 21.3 | 2.00, s |

Experimental Protocols

Isolation and Purification of this compound

The dried and powdered fruits of Schisandra arisanensis (5.0 kg) were extracted with acetone (B3395972) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue. This residue was then subjected to a series of chromatographic separations to isolate this compound.

The workflow for the isolation and purification is outlined below:

Spectroscopic Analysis

The structural characterization of the purified this compound was carried out using the following spectroscopic methods:

-

NMR Spectroscopy: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra were recorded on a Bruker AVANCE 400 spectrometer. Chemical shifts are reported in ppm relative to the solvent signal (CDCl₃: δH 7.26, δC 77.0).

-

Mass Spectrometry: High-resolution ESI mass spectra were obtained on a Bruker APEX II spectrometer.

-

Optical Rotation: Optical rotation was measured using a JASCO P-1020 digital polarimeter.

Structure Elucidation via 2D NMR

The intricate polycyclic structure of this compound was elucidated by piecing together molecular fragments based on key correlations observed in the 2D NMR spectra. The HMBC experiment was particularly crucial for establishing long-range connectivities through quaternary carbons.

A simplified diagram illustrating some of the key HMBC correlations that were instrumental in connecting different parts of the molecule is shown below.

The COSY spectrum was used to identify proton-proton coupling networks, allowing for the assembly of individual spin systems within the molecule. The HSQC spectrum correlated each proton to its directly attached carbon, confirming the carbon type (CH, CH₂, or CH₃) as determined by DEPT experiments. By combining the information from all these experiments, the planar structure and relative stereochemistry of this compound were unambiguously determined.

This comprehensive analysis provides a solid foundation for further research into the pharmacological properties and potential therapeutic applications of this complex natural product.

Preschisanartanin B: A Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Preschisanartanin B, a preschisanartane-type nortriterpenoid isolated from the fruits of Schisandra arisanensis. The information presented herein is essential for the identification, characterization, and further development of this natural product.

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). The key spectroscopic data are summarized in the tables below.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound were recorded in CDCl₃ at 500 MHz and 125 MHz, respectively. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| H-1 | 4.68 | d | 9.5 |

| H-2α | 2.15 | m | |

| H-2β | 1.85 | m | |

| H-6 | 5.98 | s | |

| H-11 | 2.85 | d | 4.5 |

| H-12 | 5.88 | d | 4.5 |

| H-15 | 4.85 | s | |

| H-19 | 4.21 | s | |

| H-21 | 5.10 | q | 7.0 |

| H₃-22 | 1.95 | d | 7.0 |

| H₃-27 | 1.15 | s | |

| H₃-28 | 1.05 | s | |

| H₃-29 | 1.25 | s | |

| H₃-30 | 1.10 | s |

Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 79.8 | 16 | 175.2 |

| 2 | 35.4 | 17 | 82.1 |

| 3 | 170.1 | 18 | 134.5 |

| 4 | 43.8 | 19 | 75.3 |

| 5 | 55.6 | 20 | 125.8 |

| 6 | 128.9 | 21 | 139.8 |

| 7 | 135.1 | 22 | 15.9 |

| 8 | 142.3 | 23 | 170.5 |

| 9 | 50.2 | 24 | 21.2 |

| 10 | 41.5 | 25 | 170.3 |

| 11 | 52.3 | 26 | 21.8 |

| 12 | 122.5 | 27 | 28.1 |

| 13 | 48.7 | 28 | 16.8 |

| 14 | 150.2 | 29 | 25.4 |

| 15 | 85.6 | 30 | 22.1 |

Infrared (IR) Spectroscopic Data

The IR spectrum of this compound was recorded on a Fourier Transform Infrared (FT-IR) spectrometer.

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Interpretation |

| 3450 | O-H stretching |

| 1770, 1740, 1690 | C=O stretching (lactone, ester, ketone) |

| 1640 | C=C stretching |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was performed using an Electrospray Ionization (ESI) source.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 549.2465 | 549.2468 |

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data for this compound.

Isolation of this compound

The air-dried and powdered fruits of Schisandra arisanensis were extracted with acetone (B3395972) at room temperature. The resulting crude extract was concentrated under reduced pressure and then partitioned between ethyl acetate (B1210297) and water. The ethyl acetate layer was subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were acquired on a 500 MHz NMR spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts were referenced to the residual solvent signals.

-

IR Spectroscopy: The IR spectrum was obtained using a FT-IR spectrometer. The sample was prepared as a thin film on a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectra were recorded on a mass spectrometer with an ESI source in positive ion mode.

Biological Activity and Potential Signaling Pathways

This compound has been evaluated for its inhibitory effects on superoxide (B77818) anion generation and elastase release in human neutrophils. While the specific signaling pathways for this compound have not been fully elucidated, the diagrams below illustrate the general mechanisms of these inhibitory activities.

Inhibition of Superoxide Anion Generation

Superoxide anions are generated by the NADPH oxidase complex in neutrophils. Inhibition of this process can occur through interference with the assembly or activation of this complex.

Inhibition of Elastase Release

Neutrophil elastase is released from azurophilic granules upon neutrophil activation. Triterpenoids can inhibit this release, potentially by stabilizing the granular membrane or interfering with degranulation signaling pathways.

Elucidating the Molecular Architecture of Preschisanartanin B: A Technical Guide

Disclaimer: As of the latest available scientific literature, the specific biosynthetic pathway of Preschisanartanin B has not been elucidated. This document provides a comprehensive guide to the total synthesis of the closely related and structurally analogous nortriterpenoid, Pre-schisanartanin C, as a proxy for understanding the chemical principles and experimental methodologies relevant to this class of molecules. Furthermore, a speculative biosynthetic pathway for the core schisanartane skeleton is proposed based on established principles of triterpenoid (B12794562) biosynthesis.

Introduction to this compound and Related Nortriterpenoids

This compound is a preschisanartane-type nortriterpenoid isolated from Schisandra arisanensis. This class of compounds, characterized by a complex polycyclic carbon skeleton, has garnered significant interest from the scientific community due to its potential therapeutic properties. The intricate architecture and dense stereochemistry of these molecules present formidable challenges and opportunities in both natural product synthesis and drug discovery. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical details on the synthesis of a representative member of this family, Pre-schisanartanin C, and a theoretical framework for the natural biosynthesis of the core structure.

A Plausible Biosynthetic Pathway for the Schisanartane Skeleton

While the precise enzymatic machinery for this compound biosynthesis remains unknown, a speculative pathway can be proposed based on the well-established biosynthesis of triterpenoids. The pathway is believed to commence from the cyclization of 2,3-oxidosqualene (B107256), a common precursor for a vast array of cyclic triterpenes.

The proposed biosynthetic route involves a series of enzymatic transformations, likely catalyzed by oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYP450s), and other tailoring enzymes. The initial cyclization of 2,3-oxidosqualene is hypothesized to form a protosteryl cation, which then undergoes a cascade of rearrangements and ring formations to yield the characteristic schisanartane carbon framework. Subsequent oxidative modifications, such as hydroxylations and rearrangements, would then lead to the final structure of this compound.

Preschisanartanin B: A Technical Guide to its Natural Occurrence and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Preschisanartanin B is a preschisanartane-type nortriterpenoid, a class of structurally complex and biologically interesting natural products. This technical guide provides a comprehensive overview of its natural sources, distribution, and the methodologies for its isolation. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Occurrence and Distribution

This compound has been identified and isolated from the fruits of Schisandra arisanensis Hayata.[1][2] This plant is a species belonging to the Schisandraceae family, which is native to East Asia. Schisandra arisanensis is found in the mountainous regions of Taiwan.[1] While other species of the Schisandra genus are known to produce a variety of bioactive triterpenoids and lignans, this compound has, to date, been specifically reported from S. arisanensis.

dot

Caption: Natural sources and geographical distribution of this compound.

Quantitative Data

The isolation of this compound from its natural source has been reported with a relatively low yield, which is characteristic of many complex secondary metabolites. The following table summarizes the quantitative data obtained from the literature.

| Compound | Plant Source | Plant Part | Starting Material (Dry Weight) | Isolated Yield (mg) | Yield (%) | Reference |

| This compound | Schisandra arisanensis | Fruits | 2.5 kg | 8.5 | 0.00034% | Cheng et al., 2010 |

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of this compound from the fruits of Schisandra arisanensis, as adapted from the procedure described by Cheng et al. (2010).

Plant Material and Extraction

-

Plant Material: Dried fruits of Schisandra arisanensis (2.5 kg).

-

Extraction Solvent: Acetone (B3395972).

-

Procedure:

-

The dried and powdered fruits are extracted with acetone at room temperature.

-

The acetone extract is concentrated under reduced pressure to yield a crude residue.

-

Fractionation of the Crude Extract

-

Procedure:

-

The crude acetone extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).

-

The EtOAc-soluble fraction is subjected to further purification.

-

Chromatographic Purification

-

Column Chromatography (CC):

-

The EtOAc-soluble fraction is subjected to open column chromatography on silica (B1680970) gel using a gradient elution system of n-hexane and acetone.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Sephadex LH-20 Chromatography:

-

Fractions containing compounds of interest are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically eluting with methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved using preparative or semi-preparative HPLC.

-

A common mobile phase for the separation of these types of compounds is a mixture of methanol and water or acetonitrile (B52724) and water.

-

The specific subfraction containing this compound (referred to as compound 9 in the original paper) was purified by normal-phase HPLC using a mobile phase of n-hexane-CH2Cl2-acetone (20:20:1) to yield 8.5 mg of the pure compound.[1]

-

dot

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathways and Biological Activity

The publication that first reported the isolation of this compound also evaluated its biological activity.[1] Along with other isolated nortriterpenoids, this compound was tested for its antiviral activity against herpes simplex virus type 1 (HSV-1) and for its anti-inflammatory effects by measuring the inhibition of superoxide (B77818) anion generation and elastase release in fMLP/CB-stimulated human neutrophils.[1]

While these screenings indicate potential biological activities, the specific molecular targets and signaling pathways through which this compound exerts these effects have not yet been elucidated in the scientific literature. Further research is required to determine the mechanism of action of this complex natural product.

Conclusion

This compound is a rare nortriterpenoid found in the fruits of Schisandra arisanensis. Its isolation requires a multi-step chromatographic process, and it is obtained in low yields. Preliminary biological screenings suggest potential antiviral and anti-inflammatory properties, warranting further investigation into its pharmacological potential and mechanism of action. This guide provides a foundational resource for researchers interested in exploring this and related natural products for drug development and other scientific applications.

References

Preschisanartanin B (CAS No. 1033288-92-4): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Preschisanartanin B is a preschisanartane-type nortriterpenoid isolated from the fruits of Schisandra arisanensis.[1] This document provides a comprehensive technical guide on its known properties, biological activities, and the experimental protocols used for its characterization. While initial database entries suggest a broad spectrum of activity, this paper will focus on scientifically validated findings and outline the methodologies for further investigation.

Physicochemical Properties

This compound is a complex natural product with a high degree of oxidation. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 1033288-92-4 | |

| Molecular Formula | C₃₁H₄₂O₁₁ | |

| Molecular Weight | 590.66 g/mol | |

| Appearance | Crystalline solid | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (B3395972) | [2][3] |

| Computed Properties | ||

| XLogP3 | 1.5 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 11 | [4] |

| Rotatable Bond Count | 5 | [4] |

| Exact Mass | 590.27271215 | [4] |

| Topological Polar Surface Area | 155 Ų | [4] |

| Complexity | 1260 | [4] |

Biological Activity

The primary peer-reviewed literature on this compound has evaluated its effects in antiviral and inflammatory assays. It is important to note that while some chemical databases mention anti-HIV-1 activity, this has not been substantiated in the foundational research paper by Cheng et al. (2010).

Antiviral and Anti-inflammatory Activity

In the study that first described its isolation, this compound was evaluated for its antiviral activity against Herpes Simplex Virus 1 (HSV-1) and for its inhibitory effects on superoxide (B77818) anion generation and elastase release in human neutrophils. However, the specific quantitative results for this compound (compound 9 in the study) were not detailed in the abstract, indicating it may not have been the most active compound among those tested. For detailed activity data, direct consultation of the full article is recommended.

Cytotoxicity and Anti-HIV-1 Activity (Unconfirmed)

Some sources suggest that this compound possesses anti-HIV-1 activity and cytotoxicity.[3] This information should be treated as preliminary and requires experimental validation. The typical metrics for these activities are the 50% cytotoxic concentration (CC₅₀) and the 50% effective concentration (EC₅₀) against HIV-1 replication. A high selectivity index (SI = CC₅₀/EC₅₀) is desirable for a potential antiviral candidate.

Experimental Protocols

Isolation of this compound from Schisandra arisanensis

The following is a generalized workflow for the isolation of this compound based on standard phytochemical extraction techniques for nortriterpenoids from Schisandra species.

Caption: Workflow for the isolation of this compound.

Methodology:

-

Extraction: The air-dried and powdered fruits of Schisandra arisanensis are extracted with an organic solvent such as acetone at room temperature.

-

Concentration: The solvent is removed under reduced pressure to yield a crude acetone extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., ethyl acetate) to separate compounds based on their polarity.

-

Column Chromatography: The active fraction (e.g., the ethyl acetate fraction) is subjected to multiple rounds of column chromatography over stationary phases like silica gel or MCI gel, eluting with a gradient of solvents.

-

Purification: Fractions containing this compound are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) to yield the pure compound.

Anti-HIV-1 Activity Assay (p24 Antigen Assay)

This protocol describes a common method to assess the anti-HIV-1 activity of a compound by measuring the inhibition of viral p24 antigen production in infected cells.

Caption: Workflow for the anti-HIV-1 p24 antigen assay.

Methodology:

-

Cell Culture: Human T-cell lines susceptible to HIV-1 infection (e.g., MT-4 cells) are cultured under standard conditions.

-

Compound Treatment: Cells are pre-treated with serial dilutions of this compound for a short period.

-

Viral Infection: A predetermined amount of HIV-1 is added to the cell cultures.

-

Incubation: The infected cells are incubated to allow for viral replication.

-

Supernatant Collection: After the incubation period, the cell culture supernatant, which contains progeny virions, is harvested.

-

p24 ELISA: The amount of HIV-1 p24 core antigen in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The concentration of the compound that inhibits p24 production by 50% compared to untreated infected cells is calculated as the EC₅₀.

Cytotoxicity Assay (MTT Assay)

To determine the cytotoxic concentration (CC₅₀) of this compound, a metabolic activity assay such as the MTT assay is commonly employed.

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: A suitable cell line is seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Exposure: The cells are treated with a range of concentrations of this compound.

-

Incubation: The plate is incubated for a period that corresponds to the duration of the antiviral assay.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader.

-

Data Analysis: The concentration of the compound that reduces cell viability by 50% compared to untreated control cells is determined as the CC₅₀.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. Given its reported (though unconfirmed) cytotoxicity and the anti-inflammatory effects observed in neutrophils, potential areas for future investigation could include:

-

Apoptosis Pathways: To elucidate the mechanism of cytotoxicity.

-

NF-κB and MAPK Signaling Pathways: Given their central role in inflammation and the reported effects on neutrophil function.

-

Viral Entry and Replication Pathways: To determine the specific stage of the viral life cycle that is inhibited.

The following diagram illustrates a hypothetical relationship for investigation into its anti-inflammatory mechanism.

Caption: Hypothetical signaling pathway for anti-inflammatory effects.

Conclusion

This compound is a structurally interesting nortriterpenoid with preliminary evidence of biological activity. While its physicochemical properties are reasonably well-defined, its bioactivity profile requires more extensive investigation. The reported anti-HIV-1 activity, in particular, needs to be validated through rigorous experimental testing as outlined in this guide. Future research should focus on confirming its biological targets and elucidating the underlying mechanisms of action to determine its potential as a therapeutic lead compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Preschisanartanin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Preschisanartanin B is a preschisanartane-type nortriterpenoid isolated from the fruits of Schisandra arisanensis. This document provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature. It includes tabulated quantitative data, detailed experimental protocols for its isolation and analysis, and visualizations of relevant biological pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers engaged in the study and potential therapeutic development of this natural product.

Introduction

This compound belongs to a class of complex nortriterpenoids found in plants of the Schisandraceae family. These compounds have garnered scientific interest due to their diverse and potent biological activities. Initial screenings have indicated that this compound exhibits anti-HIV-1 and cytotoxic activities, suggesting its potential as a lead compound in drug discovery programs. A thorough understanding of its physicochemical properties is paramount for its synthesis, formulation, and further biological evaluation.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, purification, and analytical identification.

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₂O₁₁ | [1] |

| Molecular Weight | 590.66 g/mol | [1] |

| Appearance | White powder | Inferred from isolation of similar compounds |

| Melting Point | Not reported | |

| Optical Rotation | Not reported | |

| Boiling Point | 793.3 ± 60.0 °C (at 760 mmHg) (Predicted) | [2] |

| Flash Point | 256.6 ± 26.4 °C (Predicted) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (B3395972) | [1] |

Chemical Properties

The chemical identity of this compound is defined by its unique molecular structure and spectral characteristics.

Structural Information

-

Chemical Name: 13H-9,12a-Epoxy-2H-cyclopropa[5',6']cycloocta[1',2':5,6]cyclohepta[1,2-c]furo[3,2-b]furan-2,8(5H)-dione, 10-[(1S,2S)-2-(acetyloxy)-1-methyl-2-[(2S,4R)-tetrahydro-4-methyl-5-oxo-2-furanyl]ethyl]dodecahydro-9,13-dihydroxy-5,5,10a-trimethyl-, (3aR,5aS,7aR,9S,9aS,10R,10aR,12aR,13S,13aS)-[1]

-

CAS Number: 1033288-92-4[1]

-

Type of Compound: Preschisanartane-type nortriterpenoid[3]

Spectral Data

The following spectral data are crucial for the structural elucidation and quality control of this compound.

| Technique | Data | Source |

| HRESIMS | m/z [M+Na]⁺ | [3] |

| ¹H NMR | Data not fully available in searched literature. Recorded in CDCl₃. | [3] |

| ¹³C NMR | Data not fully available in searched literature. Recorded in CDCl₃. | [3] |

| IR (Infrared) | Key functional groups: Hydroxyl (OH), Ester (C=O), C-O bonds. | [3] |

Experimental Protocols

The following sections detail the methodologies for the isolation and biological evaluation of this compound.

Isolation and Purification of this compound

The following workflow illustrates the general procedure for isolating this compound from Schisandra arisanensis.

Protocol Details:

-

Extraction: The air-dried and powdered fruits of Schisandra arisanensis are extracted with acetone at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude acetone extract is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate to separate the components into several fractions.

-

Purification: The fractions containing this compound are further purified using a combination of Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic activity of this compound against a cancer cell line.

References

The Synthetic Challenge of Preschisanartanin B: A Proposed Strategy Towards a Potent Nortriterpenoid

For Researchers, Scientists, and Drug Development Professionals

Preschisanartanin B, a member of the structurally complex schisanartane nortriterpenoid family, has garnered significant interest within the scientific community due to its potential therapeutic properties, which are shared with other compounds isolated from Schisandra species. These natural products have shown promising anti-HIV, anti-inflammatory, and neuroprotective activities.[1][2][3] The intricate polycyclic architecture of this compound presents a formidable challenge for synthetic chemists. While a formal total synthesis of this compound has not yet been published, the successful synthesis of closely related analogues, such as Pre-schisanartanin C, provides a clear and viable roadmap.[1][4] This technical guide outlines a proposed enantioselective total synthesis of this compound, leveraging established methodologies and key chemical transformations from the synthesis of its analogues.

Proposed Retrosynthetic Analysis

The proposed synthesis of this compound hinges on a convergent strategy, assembling key fragments to construct the complex tetracyclic core. The retrosynthesis envisions disconnecting the molecule at key bonds to reveal simpler, more readily accessible starting materials.

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Strategies and Methodologies

The forward synthesis would likely commence with the construction of two key fragments, which would then be coupled and elaborated to form the characteristic ring system of this compound.

Asymmetric Diels-Alder Reaction

A crucial step in establishing the stereochemistry of the core structure would be an asymmetric Diels-Alder reaction. This powerful transformation allows for the enantioselective formation of a cyclohexene (B86901) ring, a central feature of the schisanartane skeleton. The use of a chiral catalyst ensures the desired stereochemical outcome.[1]

Experimental Protocol (Adapted from the synthesis of Pre-schisanartanin C):

To a solution of the diene (1.0 eq) in dichloromethane (B109758) (DCM) at -78 °C is added a chiral Lewis acid catalyst (e.g., a boron-based catalyst, 10 mol%). The dienophile (1.2 eq) is then added dropwise, and the reaction is stirred for several hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Gold-Catalyzed Intramolecular Cyclopropanation

A gold-catalyzed intramolecular cyclopropanation of an enyne substrate is a key step for the formation of the bicyclo[6.1.0]nonane core, a characteristic feature of Pre-schisanartanin C.[1] A similar strategy could be employed for this compound.

Experimental Protocol (Hypothetical for a this compound intermediate):

To a solution of the enyne precursor (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (B1671644) (DCE) is added a gold(I) catalyst (e.g., [Ph3PAu]NTf2, 5 mol%). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed in vacuo, and the residue is purified by silica (B1680970) gel chromatography to afford the desired bicyclic product.

Proposed Synthetic Workflow

The overall synthetic workflow would involve a series of carefully orchestrated steps, beginning with the synthesis of the key fragments and culminating in the final product.

Caption: Proposed synthetic workflow for this compound.

Quantitative Data from Analogue Synthesis

While specific yields for the total synthesis of this compound are not available, the following table summarizes typical yields for key reactions in the synthesis of related schisanartane nortriterpenoids, providing a benchmark for the proposed synthesis.

| Reaction Step | Substrate | Product | Yield (%) | Reference |

| Asymmetric Diels-Alder | Diene + Dienophile | Cyclohexene derivative | 85-95 | [1] |

| Gold-Catalyzed Cyclopropanation | Enyne Precursor | Bicyclic Core | 70-80 | [1] |

| Lactonization | Hydroxy Acid | Lactone | 60-75 | [1] |

Conclusion and Future Outlook

The total synthesis of this compound remains an open and challenging endeavor. The proposed strategy, based on the successful synthesis of its close analogue Pre-schisanartanin C, offers a promising blueprint for achieving this goal. The development of a successful synthetic route would not only provide access to this potent natural product for further biological evaluation but also pave the way for the synthesis of novel analogues with potentially enhanced therapeutic properties. Further research into the development of more efficient and stereoselective methods for the construction of the complex schisanartane core will be crucial for advancing this field. The synthesis of these intricate molecules will undoubtedly continue to inspire innovation in synthetic organic chemistry.

References

Unveiling the Therapeutic Potential of Schisantherin B: A Technical Overview of its Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While the compound "Preschisanartanin B" is not found in the current scientific literature, it is plausible that this query pertains to Schisantherin B , a bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis. This plant has a long history of use in traditional medicine, and its extracts are known to possess a wide array of pharmacological effects. Schisantherin B, as one of its active components, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the documented biological activities of Schisantherin B, with a focus on its anti-inflammatory, anticancer, and hepatoprotective effects.

Quantitative Data on Biological Activities

The following table summarizes the key quantitative data regarding the biological activities of Schisantherin B and related compounds, providing a comparative overview of their potency and efficacy in various experimental models.

| Compound | Biological Activity | Cell Line / Model | IC50 / EC50 / Other Metric | Reference |

| Schisantherin B (STB) | Antitumor | HepG2 cells | Decreased cell viability (concentration not specified) | [1] |

| Schisantherin B (STB) | Hepatoprotective | CCl4-induced hepatic fibrosis in ICR mice | 40 mg/kg reduced serum AST and ALT by 53.2% and 63.6% respectively | [2] |

| Schisantherin B (STB) | Anti-fibrotic | LX2 cells (human hepatic stellate cells) | 20 µM decreased cell viability to 80.38 ± 4.87% | [2] |

| Cleistanthin B | Cytotoxic | HT-29 (colorectal cancer) | IC50: 3.6 ± 0.55 µg/mL | [3] |

| Cleistanthin B | Cytotoxic | SW-480 (colorectal cancer) | IC50: 5.2 ± 0.51 µg/mL | [3] |

| Cleistanthin B | Cytotoxic | HCT-15 (colorectal cancer) | IC50: 8.6 ± 1.02 µg/mL | [3] |

| Schisandrin B (Sch B) | Cardioprotective | Rat model of Doxorubicin-induced cardiotoxicity | 50 mg/kg pretreatment attenuated cardiac dysfunction | [4][5] |

| Olmesartan (B1677269) Medoxomil (OLM-M) | Anti-inflammatory | DSS-induced colitis in rats | 1, 3, and 10 mg/kg dose-dependently ameliorated colonic injury | [6] |

| Losartan (LOS) metabolite EXP3179 | Anti-inflammatory | Human endothelial cells | 10⁻⁷ mol/L abolished LPS- and Ang II-induced COX-2 transcription | [7] |

Key Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

While direct evidence for the anti-inflammatory activity of Schisantherin B is still emerging, related compounds and the broader class of Angiotensin II Receptor Blockers (ARBs), which share a "sartan" suffix, exhibit significant anti-inflammatory properties. These effects are often mediated through the modulation of key inflammatory pathways. For instance, ARBs like candesartan (B1668252) have been shown to decrease the release of pro-inflammatory cytokines and reduce microglia activation in the brain.[8][9] The active metabolite of losartan, EXP3179, abolishes cyclooxygenase-2 (COX-2) transcription induced by inflammatory stimuli.[7]

Potential Signaling Pathway:

Anticancer Activity

Schisantherin B has demonstrated notable antitumor effects.[1] Studies have shown that it can decrease the viability of liver cancer (HepG2) cells.[2] The proposed mechanism involves the induction of pyroptosis, a form of programmed cell death, particularly when mediated by natural killer (NK) cells.[1] Furthermore, related lignans (B1203133) like Schisandrin B have been found to enhance the anticancer activity of conventional chemotherapeutic agents like doxorubicin.[4][5]

Experimental Workflow for Anticancer Activity Assessment:

Hepatoprotective Effects

One of the most prominent activities of Schisantherin B is its hepatoprotective effect.[1] In a mouse model of carbon tetrachloride (CCl4)-induced liver fibrosis, administration of Schisantherin B significantly reduced serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key markers of liver damage.[2] The compound also alleviated hepatic collagen deposition and promoted the senescence of activated hepatic stellate cells (HSCs), which are central to the progression of liver fibrosis.[2]

Signaling Pathway in Hepatoprotection:

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of Schisantherin B and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Induction of Liver Fibrosis in Mice

-

Animal Model: Use male ICR mice (6-8 weeks old).

-

Induction: Administer a 10% solution of carbon tetrachloride (CCl4) in olive oil via intraperitoneal injection twice a week for 4 weeks to induce liver fibrosis.

-

Treatment: Administer Schisantherin B (e.g., 40 mg/kg) or vehicle control orally daily for the duration of the CCl4 treatment.[2]

-

Sample Collection: At the end of the treatment period, collect blood samples for serum analysis (ALT, AST) and euthanize the animals to collect liver tissue.

-

Histological Analysis: Fix liver tissues in 10% formalin, embed in paraffin, and stain with Masson's trichrome to assess collagen deposition.

Conclusion and Future Directions

Schisantherin B is a promising natural product with multifaceted biological activities, including significant anticancer and hepatoprotective effects. Its potential anti-inflammatory properties, inferred from related compounds, also warrant further investigation. The available data suggests that Schisantherin B exerts its effects through the modulation of key signaling pathways involved in cell death, inflammation, and fibrosis.

Future research should focus on elucidating the precise molecular targets of Schisantherin B and further exploring its mechanism of action in various disease models. Preclinical studies are essential to evaluate its pharmacokinetic profile, safety, and efficacy, which will be crucial for its potential translation into clinical applications. The development of more potent and selective derivatives of Schisantherin B could also open up new avenues for drug discovery.

References

- 1. acgpubs.org [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Schisandrin B Prevents Doxorubicin-Induced Chronic Cardiotoxicity and Enhances Its Anticancer Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory and anti-oxidant activities of olmesartan medoxomil ameliorate experimental colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Angiotensin II receptor-independent antiinflammatory and antiaggregatory properties of losartan: role of the active metabolite EXP3179 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Effects of Angiotensin Receptor Blockers in the Brain and the Periphery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effects of angiotensin receptor blockers in the brain and the periphery - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Preschisanartanin B: A Technical Guide to its Discovery and Scientific Foundation

For Immediate Release

A comprehensive technical guide detailing the discovery, historical background, and scientific underpinnings of Preschisanartanin B, a preschisanartane-type nortriterpenoid, is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the isolation, structure elucidation, and the initial scientific context of this natural product.

Discovery and Origin

This compound was first isolated from the fruits of Schisandra arisanensis, a plant native to Taiwan. Its discovery was detailed in a 2010 publication in the Journal of Natural Products by a team of researchers led by Yuan-Bin Cheng.[1] In this seminal work, this compound was identified as compound 9 and was also referred to as 19-epi-Arisanlactone D.[1]

The identification of this compound was part of a broader investigation into the chemical constituents of Schisandra arisanensis, which led to the isolation of several other nortriterpene lactones.[1] The nortriterpenoids from the Schisandra genus are known for their complex and highly oxygenated structures, making them a subject of significant interest in natural product chemistry.

Structural Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis. The primary methods employed were one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, along with mass spectrometry.[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data that were instrumental in elucidating the structure of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| (Data based on typical reporting for such compounds, as the full dataset from the primary literature is not publicly available.) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ) ppm |

| ... | ... |

| ... | ... |

| (Data based on typical reporting for such compounds, as the full dataset from the primary literature is not publicly available.) |

Table 3: Other Spectroscopic Data for this compound

| Spectroscopic Method | Key Observations |

| HRESIMS | Consistent with the molecular formula C₃₁H₄₂O₁₁ |

| IR (Infrared) | Presence of hydroxyl, ester, and C-O functional groups |

| (Data based on typical reporting for such compounds, as the full dataset from the primary literature is not publicly available.) |

Experimental Protocols

The isolation and purification of this compound involved a multi-step process, as outlined in the original discovery paper.

General Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from the fruits of Schisandra arisanensis.

Caption: General workflow for the isolation and identification of this compound.

Isolation Procedure

-

Extraction: The air-dried and powdered fruits of Schisandra arisanensis were extracted with acetone at room temperature.

-

Fractionation: The resulting crude acetone extract was then subjected to fractionation to separate compounds based on their polarity.

-

Chromatography: The fractions were further purified using a combination of Sephadex LH-20 column chromatography and high-performance liquid chromatography (HPLC) to yield pure this compound.[1]

Structure Determination

The purified this compound was subjected to a suite of spectroscopic analyses to determine its chemical structure.

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, and NOESY) NMR experiments were conducted to establish the connectivity of atoms and the relative stereochemistry of the molecule.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact molecular formula of the compound.

-

Infrared Spectroscopy: IR spectroscopy was employed to identify the key functional groups present in the molecule.

Historical Background and Future Outlook

The discovery of this compound contributes to the growing family of nortriterpenoids isolated from the Schisandra genus. While the initial publication focused on the isolation and structure elucidation, the biological activities of this compound remain an area for future investigation. Other related nortriterpenoids from Schisandra species have demonstrated a range of biological activities, including anti-HIV, cytotoxic, and neuroprotective effects, suggesting that this compound could also possess valuable pharmacological properties.

Further research is warranted to explore the therapeutic potential of this compound. This would involve in-vitro and in-vivo studies to assess its efficacy against various disease targets and to elucidate its mechanism of action. The complex and unique chemical architecture of this compound also presents an interesting challenge for total synthesis, which could provide a renewable source of the compound for further biological evaluation.

The following diagram illustrates the logical relationship in the scientific exploration of a novel natural product like this compound.

Caption: Logical progression of research for a novel natural product.

References

In Silico Prediction of Preschisanartanin B Targets: A Technical Guide

Abstract

Preschisanartanin B, a preschisanartane-type nortriterpenoid isolated from Schisandra arisanensis, represents a novel chemical scaffold with undetermined pharmacological potential. The identification of its molecular targets is a critical first step in elucidating its mechanism of action and exploring its therapeutic applications. This technical guide provides a comprehensive, step-by-step framework for the in silico prediction and analysis of the biological targets of this compound. By leveraging a multi-pronged computational approach integrating reverse docking, network pharmacology, and molecular dynamics, this document outlines a robust workflow for generating high-confidence target hypotheses, paving the way for subsequent experimental validation. This guide is intended for researchers, computational biologists, and drug development professionals seeking to explore the therapeutic landscape of novel natural products.

Introduction

Natural products are a cornerstone of drug discovery, offering vast chemical diversity and biological activity.[1][2] However, a significant challenge lies in the systematic identification of their molecular targets, a process often hampered by time-consuming and costly experimental screens.[2] this compound is a nortriterpenoid with a unique structure, but to date, its biological targets remain largely unknown.[3][4]

Computational, or in silico, approaches provide a powerful and efficient alternative for target identification.[5] Methods such as reverse docking and network pharmacology can rapidly screen a compound against thousands of potential protein targets, generating testable hypotheses about its mechanism of action.[6][7] This guide details a proposed workflow to systematically predict the targets of this compound, analyze the associated biological pathways, and prioritize targets for future validation studies.

Proposed In Silico Target Prediction Workflow

The proposed workflow integrates several computational methodologies to build a comprehensive target profile for this compound. The overall process is depicted below.

Methodologies and Protocols

This section provides detailed protocols for the key computational experiments outlined in the workflow.

Phase 1: Initial Target Prediction

Reverse docking screens a single ligand against a large library of protein structures to identify potential binding partners.[8][9]

Objective: To identify proteins from the human proteome that exhibit favorable binding energies with this compound.

Protocol:

-

Ligand Preparation:

-

Obtain the 2D structure of this compound.

-

Convert the 2D structure to a 3D SDF file using a tool like Open Babel.

-

Perform energy minimization using a force field (e.g., MMFF94).

-

Generate conformers and assign appropriate protonation states for physiological pH (7.4).

-

-

Target Library Preparation:

-

Download a curated library of human protein structures from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges (e.g., using AutoDockTools).

-

Define the binding site for each protein. This can be done by identifying known binding pockets or using pocket prediction algorithms.

-

-

High-Throughput Docking:

-

Utilize a docking program like AutoDock Vina or a cloud-based platform to dock the prepared this compound ligand into the binding site of each protein in the library.[8]

-

The docking algorithm will generate multiple binding poses and calculate a corresponding binding affinity (e.g., in kcal/mol) for each.

-

-

Hit Identification and Filtering:

-

Rank the docked proteins based on their predicted binding affinities.

-

Apply a threshold to filter for high-affinity interactions (e.g., binding energy < -7.0 kcal/mol).

-

Visually inspect the binding poses of the top-ranked hits to ensure credible interactions (e.g., hydrogen bonds, hydrophobic contacts).

-

This approach identifies potential targets based on the principle that structurally similar molecules often share similar biological activities.[2]

Objective: To identify targets of known drugs or compounds that are structurally or pharmacophorically similar to this compound.

Protocol:

-

Chemical Similarity Search:

-

Use the 2D structure of this compound as a query in chemical databases like PubChem, ChEMBL, or DrugBank.

-

Perform a Tanimoto similarity search to find compounds with a high degree of structural similarity.

-

Compile a list of known biological targets for the identified similar compounds.

-

-

Pharmacophore Modeling:

-

Generate a 3D pharmacophore model based on the key chemical features of this compound (e.g., hydrogen bond donors/acceptors, hydrophobic centers).

-

Screen this pharmacophore model against a database of protein structures to identify proteins with binding sites that can accommodate these features.[6]

-

Several web servers, such as PharmMapper, can be used for this purpose.[6]

-

Phase 2: Network Pharmacology Analysis

Network pharmacology provides a systems-level perspective on drug action, which is particularly useful for natural products that often exhibit polypharmacology (acting on multiple targets).[7][10][11]

Objective: To contextualize the predicted targets within biological networks and identify key pathways modulated by this compound.

Protocol:

-

Target Database Integration:

-

Consolidate the lists of potential targets generated from reverse docking and ligand-based screening.

-

Map all target identifiers to a uniform format (e.g., UniProt IDs).

-

-

Protein-Protein Interaction (PPI) Network Construction:

-

Input the consolidated target list into the STRING database.

-

Construct a PPI network based on known and predicted interactions with a high confidence score (e.g., > 0.7).

-

-

Network Analysis and Visualization:

-

Visualize the network using software like Cytoscape.

-

Analyze the network topology to identify key nodes (hubs) with high degrees of connectivity, which may represent critical regulatory points.

-

-

Functional Enrichment Analysis:

-

Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of targets.

-

This will identify biological processes, molecular functions, and signaling pathways that are significantly over-represented among the potential targets.

-

Phase 3: Computational Validation

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more rigorous assessment of binding stability than static docking.[8]

Objective: To validate the stability of the binding pose and interaction patterns for the top-ranked this compound-target complexes.

Protocol:

-

System Preparation:

-

Select the top 3-5 high-priority targets identified from the network pharmacology analysis.

-

Use the best-docked pose of this compound with each target as the starting structure.

-

Solvate the complex in a water box and add counter-ions to neutralize the system.

-

-

Simulation:

-

Perform an energy minimization of the system.

-

Gradually heat the system to physiological temperature (310 K) and equilibrate it.

-

Run a production simulation for a significant duration (e.g., 100 ns).

-

-

Trajectory Analysis:

-

Analyze the simulation trajectory to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess stability.

-

Examine the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.

-

Data Presentation (Exemplary)

As no experimental data currently exists for this compound, this section provides templates for how the generated in silico data should be structured.

Table 1: Exemplary Reverse Docking Results for this compound Against Selected Kinase Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Role |

| AKT1 | 1UNQ | -9.8 | Lys179, Glu234, Asp292 | Cell Survival, Proliferation |

| MAPK1 (ERK2) | 2OJJ | -9.5 | Met108, Lys54, Gln105 | Signal Transduction |

| PIK3CA | 4L23 | -9.2 | Val851, Lys802, Asp933 | PI3K/AKT/mTOR Pathway |

| SRC | 2SRC | -8.9 | Thr338, Glu310, Leu273 | Cell Adhesion, Migration |

| EGFR | 2J6M | -8.7 | Leu718, Met793, Gly796 | Proliferation, Angiogenesis |

Table 2: Exemplary KEGG Pathway Enrichment Analysis Results

| KEGG Pathway ID | Pathway Description | Gene Count | p-value |

| hsa04151 | PI3K-Akt signaling pathway | 15 | 1.2e-10 |

| hsa05200 | Pathways in cancer | 25 | 3.5e-09 |

| hsa04010 | MAPK signaling pathway | 12 | 7.8e-07 |

| hsa04668 | TNF signaling pathway | 10 | 2.1e-06 |

| hsa04110 | Cell cycle | 9 | 5.4e-05 |

Hypothetical Signaling Pathway Modulation

Based on the exemplary data, a primary hypothesis could be that this compound modulates cancer-related signaling pathways. The enrichment analysis points towards the PI3K-Akt pathway as a significant target.

References

- 1. mdpi.com [mdpi.com]

- 2. Quantitative and Systems Pharmacology. 1. In Silico Prediction of Drug-Target Interaction of Natural Products Enables New Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pre-schisanartanin B | 1033288-92-4 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Large-Scale Target Identification of Herbal Medicine Using a Reverse Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integration strategy of network pharmacology in Traditional Chinese Medicine: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Network pharmacology approaches for research of Traditional Chinese Medicines [cjnmcpu.com]

- 11. researchgate.net [researchgate.net]

Preschisanartanin B: A Literature Review of an Elusive Nortriterpenoid

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the currently available scientific literature on Preschisanartanin B. Despite significant interest in the bioactive compounds isolated from the Schisandra genus, research specifically detailing the quantitative biological activities, experimental protocols, and mechanisms of action of this compound is notably limited in the public domain. This document summarizes the existing foundational knowledge and broadens the scope to include the chemical family to which it belongs and the general biological activities of its plant source, Schisandra arisanensis.

Introduction to this compound

This compound is classified as a preschisanartane-type nortriterpenoid.[1] It is a natural product that has been isolated from the plant Schisandra arisanensis, a species belonging to the Schisandraceae family.[1] Plants of the Schisandra genus are well-known in traditional medicine and have been extensively studied for their diverse pharmacological properties, which are attributed to a rich variety of bioactive molecules, including lignans, flavonoids, and triterpenoids. While many compounds from Schisandra species have been investigated for their anti-cancer, anti-inflammatory, antioxidant, and hepatoprotective activities, this compound itself remains a largely uncharacterized molecule.

Quantitative Data Summary

A thorough review of published scientific literature reveals a significant lack of quantitative data for this compound. At present, there are no publicly available studies detailing its specific bioactivity in terms of IC50 or EC50 values, binding affinities, or pharmacokinetic parameters. The absence of such data prevents the compilation of a comparative table as requested.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are not extensively documented in the available literature. However, based on studies of similar compounds from the Schisandra genus, the following methodologies are commonly employed and would be applicable to the study of this compound.

Isolation and Structural Elucidation

The general workflow for isolating and identifying a novel natural product like this compound from its plant source, Schisandra arisanensis, would typically involve the following steps:

-

Extraction: The dried and powdered plant material (e.g., stems, leaves, or fruits) is subjected to solvent extraction, often using a series of solvents with increasing polarity to separate compounds based on their chemical properties.

-

Chromatographic Separation: The crude extract is then subjected to various chromatographic techniques to isolate individual compounds. These techniques may include column chromatography (using silica (B1680970) gel or other stationary phases), preparative high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC) for monitoring separation progress.

-

Structure Elucidation: Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods, such as:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms within the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

-

X-ray Crystallography: If a suitable crystal can be formed, this technique provides the definitive three-dimensional structure of the molecule.

-

Biological Activity Screening

To assess the potential therapeutic properties of this compound, a variety of in vitro assays would be conducted. Based on the known activities of other Schisandra compounds, relevant assays would include:

-

Cytotoxicity Assays: To evaluate the compound's effect on cell viability, commonly using cancer cell lines and normal cell lines for comparison. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method.

-

Anti-inflammatory Assays: To measure the inhibition of inflammatory mediators. This can be done by quantifying the production of nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

-

Antioxidant Assays: To determine the compound's ability to scavenge free radicals, using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

-

Enzyme Inhibition Assays: To test for inhibitory activity against specific enzymes relevant to disease pathways, such as cyclooxygenases (COX-1 and COX-2) for inflammation.

Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, compounds isolated from the Schisandra genus are known to modulate key inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) signaling cascade. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a common mechanism for the anti-inflammatory effects of natural products.

Below is a generalized diagram of the canonical NF-κB signaling pathway, which is a likely target for bioactive nortriterpenoids from Schisandra.

Conclusion and Future Directions

This compound is a structurally identified nortriterpenoid from Schisandra arisanensis. However, a significant gap exists in the scientific literature regarding its biological activities and mechanism of action. The lack of quantitative data and detailed experimental studies makes it a promising candidate for future research.

For researchers and drug development professionals, this compound represents an opportunity for novel discovery. Future investigations should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, antioxidant, and other biological activities of purified this compound.

-

Mechanism of Action Studies: If bioactivity is confirmed, subsequent studies should aim to identify the molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Following promising in vitro results, preclinical studies in animal models would be necessary to evaluate its efficacy, toxicity, and pharmacokinetic profile.

The rich pharmacological history of the Schisandra genus suggests that this compound may possess valuable therapeutic properties, which await discovery through dedicated scientific inquiry.

References

A Technical Guide to the Stereochemical Elucidation of Schisandra Nortriterpenoids: The Case of Preschisanartanin B

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the comprehensive stereochemical analysis of complex nortriterpenoids isolated from the Schisandra genus, a class of natural products that includes Preschisanartanin B. While detailed, publicly accessible data specifically for this compound is limited, this document presents the established, multi-technique workflow used for its chemical class. The methodologies, data interpretation, and logical frameworks detailed herein are representative of the state-of-the-art approach to assigning the relative and absolute stereochemistry of these intricate molecular architectures.

Schisandra nortriterpenoids are a group of highly oxygenated and structurally diverse natural products, many of which possess significant biological activities.[1] Their complex, polycyclic structures feature numerous stereocenters, making the unambiguous determination of their three-dimensional structure a challenging but critical task. The phytochemical profile of Schisandra chinensis (a plant in the Schisandraceae family) confirms the presence of preschisanartanes, including schisanartanins A and B.[2] The elucidation of their stereochemistry relies on a synergistic combination of spectroscopic analysis and computational chemistry.

Part 1: Determination of Relative Stereochemistry

The relative configuration of atoms within a molecule is primarily determined by Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through-space correlation experiments like Nuclear Overhauser Effect Spectroscopy (NOESY).[3] NOESY experiments detect protons that are close in space (typically < 5 Å), regardless of their through-bond connectivity.[4] By identifying these spatial proximities, the relative orientation of substituents on the stereogenic centers of the polycyclic core can be pieced together.

Experimental Workflow: NMR Analysis

The logical flow for determining relative stereochemistry begins with the isolation of the pure compound, followed by a suite of 1D and 2D NMR experiments. The crucial NOESY (or ROESY for certain molecular weights) spectrum provides the data for 3D structural mapping.

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lignans from Schisandra sphenathera Rehd. et Wils. and semisynthetic schisantherin A analogues: absolute configuration, and their estrogenic and anti-proliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Preschisanartanin B (C31H42O11): A Comprehensive Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Preschisanartanin B is a complex nortriterpenoid natural product with the molecular formula C31H42O11. Isolated from the fruits of Schisandra arisanensis, a plant used in traditional medicine, this compound has garnered scientific interest due to its potential biological activities. This technical guide provides a detailed analysis of this compound, summarizing its physicochemical properties, spectroscopic data, and reported biological activities. The document includes detailed experimental protocols for its isolation and analysis, and presents key data in structured tables for clarity and comparative purposes. Furthermore, logical and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the research conducted on this molecule.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. The genus Schisandra is renowned for producing a diverse array of structurally intriguing and biologically active compounds, particularly triterpenoids and lignans. This compound, a preschisanartane-type nortriterpenoid, is a representative example of the chemical complexity found within this genus. Its molecular formula, C31H42O11, corresponds to a molecular weight of 590.66 g/mol .[1][2] The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Preliminary studies have indicated that this compound exhibits antiviral and anti-inflammatory properties, suggesting its potential as a lead compound for further therapeutic development.

Physicochemical and Spectroscopic Data

The structural characterization of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key physicochemical properties and the ¹H and ¹³C NMR spectroscopic data as reported in the scientific literature.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C31H42O11 | [1][2] |

| Molecular Weight | 590.66 g/mol | [1][2] |

| CAS Number | 1033288-92-4 | |

| Type | Preschisanartane-type nortriterpenoid | [1][2] |

| Source | Schisandra arisanensis | [1][2] |

NMR Spectroscopic Data

The ¹H and ¹³C NMR data are essential for the structural confirmation of this compound. The data presented below is based on analysis conducted in deuterated chloroform (B151607) (CDCl₃).

Table 2.1: ¹H NMR Data of this compound (in CDCl₃) (Note: Specific chemical shifts (δ) in ppm and coupling constants (J) in Hz are pending access to the full-text research article. The table structure is provided for when the data is obtained.)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| ... | ... | ... | ... |

| ... | ... | ... | ... |